molecular formula C16H21NO5 B1423648 Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate CAS No. 1017781-45-1

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate

Cat. No.: B1423648
CAS No.: 1017781-45-1
M. Wt: 307.34 g/mol
InChI Key: GRNQQSYBDFHTSO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and protective group chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate typically involves the following steps:

    Formation of the Boc-protected amine: The starting material, 4-aminophenylacetic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

    Esterification: The Boc-protected amine is then esterified with ethyl chloroformate in the presence of a base like pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Yields substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate can be compared with other similar compounds such as:

    Ethyl 3-(4-aminophenyl)-3-oxopropanoate: Lacks the Boc protection, making it more reactive but less stable.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

    Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-2-oxopropanoate: Differing in the position of the carbonyl group, which can influence its chemical behavior.

This compound stands out due to its balanced reactivity and stability, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-5-21-14(19)10-13(18)11-6-8-12(9-7-11)17-15(20)22-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNQQSYBDFHTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696003
Record name Ethyl 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-45-1
Record name Ethyl 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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